molecular formula C25H28N2O4 B11243069 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide

Cat. No.: B11243069
M. Wt: 420.5 g/mol
InChI Key: SEBRGQCCWHWRQO-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is a complex organic compound that features a unique structure combining elements of benzodioxepin and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide typically involves multiple steps. The initial step often includes the preparation of the benzodioxepin and indole intermediates. These intermediates are then coupled through a series of reactions, including alkylation and acylation, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that are scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of benzodioxepin and indole structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoylindol-1-yl)acetamide

InChI

InChI=1S/C25H28N2O4/c1-3-20(17-10-11-23-24(14-17)31-13-7-12-30-23)26-25(29)16-27-15-19(22(28)4-2)18-8-5-6-9-21(18)27/h5-6,8-11,14-15,20H,3-4,7,12-13,16H2,1-2H3,(H,26,29)

InChI Key

SEBRGQCCWHWRQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)CC

Origin of Product

United States

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